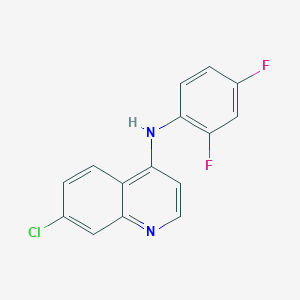![molecular formula C25H18FNO5 B11048787 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C16H12FNO , belongs to the class of furochromenes. Its systematic name is quite a mouthful, but let’s break it down:
3-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group.
N-(3-methoxyphenyl): Refers to a methoxy-substituted phenyl group.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: Describes the fused furochromene ring system with an amide group.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, amide bond formation, and fluorination steps. These methods often rely on intermediate compounds to build the complex structure.
Industrial Production:: Unfortunately, there isn’t a well-established industrial-scale production method for this compound. It remains primarily of interest to researchers in the laboratory setting.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.
Substitution: The fluorine-substituted phenyl group (4-fluorophenyl) may participate in substitution reactions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine, chlorine) for halogenation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. For example, reduction of the carbonyl group could yield an alcohol, while substitution reactions may lead to various derivatives.
Scientific Research Applications
Chemistry::
Biology and Medicine::Anticancer Properties: Some furochromenes exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may interact with enzymes due to its structural features.
Industry::
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H18FNO5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H18FNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28) |
InChI Key |
GQQLTBLUASXPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
![6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)


![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)
